2-(1-Methoxycyclobutyl)acetic acid
Overview
Description
“2-(1-Methoxycyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1445951-81-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . This compound is typically in liquid form .
Physical And Chemical Properties Analysis
“2-(1-Methoxycyclobutyl)acetic acid” is a liquid at room temperature . Its molecular weight is 144.17 and its molecular formula is C7H12O3 .Scientific Research Applications
Antimicrobial Applications
Research by Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights the antimicrobial potential of compounds related to 2-(1-Methoxycyclobutyl)acetic acid. These compounds, after synthesis, demonstrated significant activity against several strains of microbes, indicating the utility of such derivatives in developing new antimicrobial agents Noolvi et al., 2016.
Photochemical Reactions and Synthesis
The work of Sakuragi et al. (1977) on the photochemistry of 1,2-diphenylcyclobutene in protic solvents showcases the addition of alcohols, acetic acid, and water, forming methyl ethers and corresponding esters. This study provides insights into the reactivity of cyclobutene derivatives under photochemical conditions, relevant to the chemical behavior of 2-(1-Methoxycyclobutyl)acetic acid in similar contexts Sakuragi et al., 1977.
Synthesis of Organic Compounds
Choudhury and Row (2002) reported on (3-Methoxyphenyl)acetic acid, emphasizing its role as a starting material for the synthesis of a wide range of 1,2,3,4-tetrahydroisoquinoline compounds. This study underlines the importance of methoxyphenyl acetic acid derivatives in synthesizing complex organic molecules, suggesting potential routes for the synthesis involving 2-(1-Methoxycyclobutyl)acetic acid Choudhury & Row, 2002.
Organic Chemistry and Catalysis
Further research in the field of organic synthesis and catalysis, such as the study by Thomas and Süss-Fink (2003) on ligand effects in rhodium-catalyzed carbonylation of methanol, though not directly related to 2-(1-Methoxycyclobutyl)acetic acid, illustrates the broader chemical principles that could influence the reactivity and applications of similar acetic acid derivatives in catalytic processes Thomas & Süss-Fink, 2003.
Safety And Hazards
This compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-(1-methoxycyclobutyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNKQXAIZLXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclobutyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.